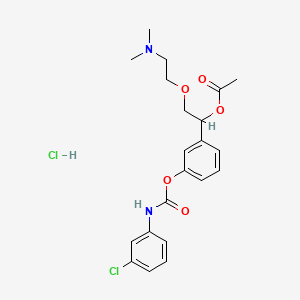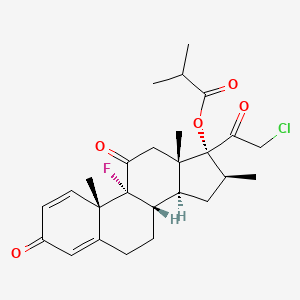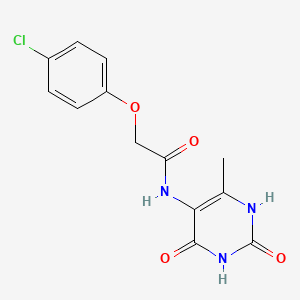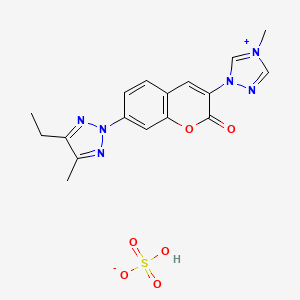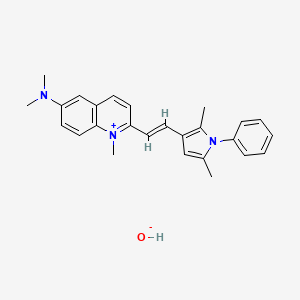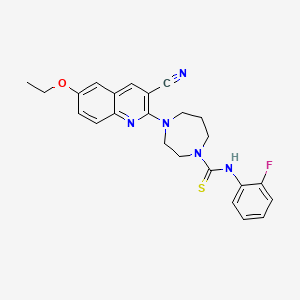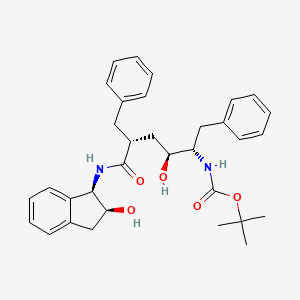
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and indanacetylamino groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using a t-butyloxycarbonyl (Boc) group. This is followed by the introduction of the diphenyl and hydroxy groups through a series of substitution and addition reactions. The final step involves the coupling of the indanacetylamino group to the hexane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-pentane
- N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-heptane
Uniqueness
Compared to similar compounds, N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane stands out due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
132619-51-3 |
|---|---|
Fórmula molecular |
C33H40N2O5 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H40N2O5/c1-33(2,3)40-32(39)34-27(19-23-14-8-5-9-15-23)28(36)21-25(18-22-12-6-4-7-13-22)31(38)35-30-26-17-11-10-16-24(26)20-29(30)37/h4-17,25,27-30,36-37H,18-21H2,1-3H3,(H,34,39)(H,35,38)/t25-,27+,28+,29+,30-/m1/s1 |
Clave InChI |
ZJBUCZFZQXPYFC-VQXQMPIVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


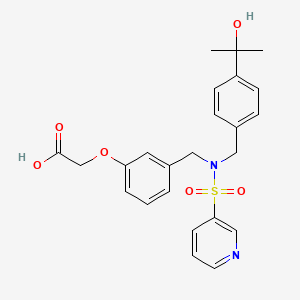
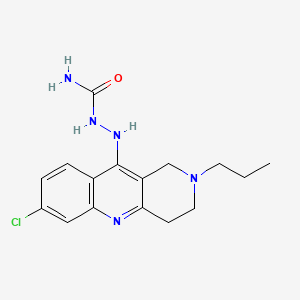
![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)

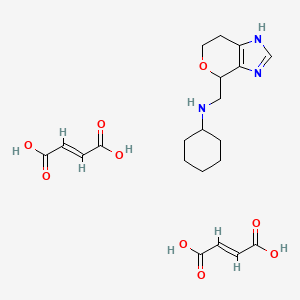
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)
